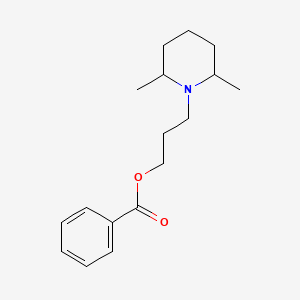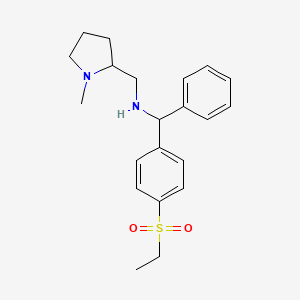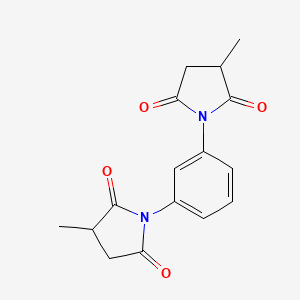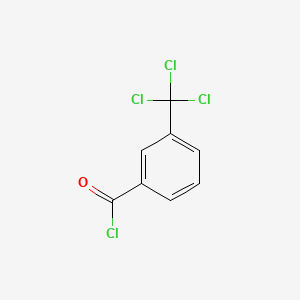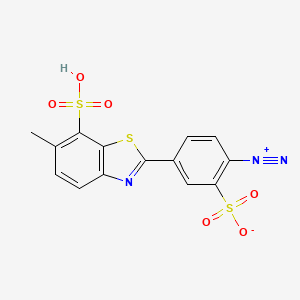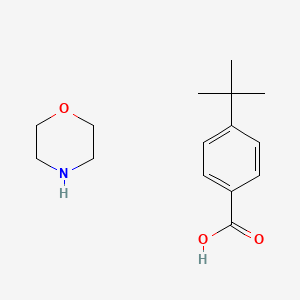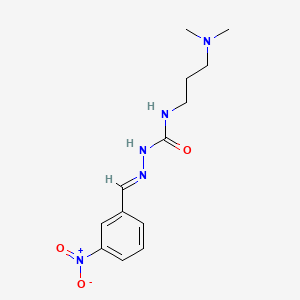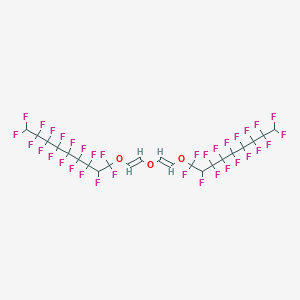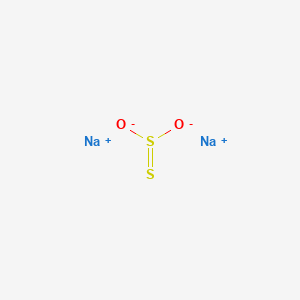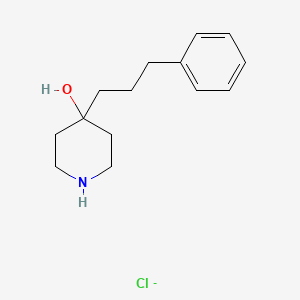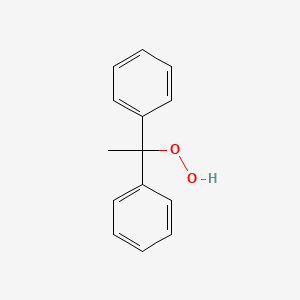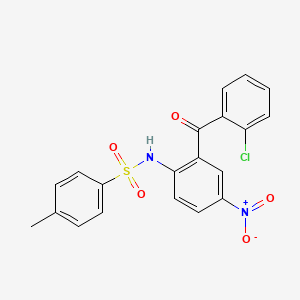
N-(2-(2-Chlorobenzoyl)-4-nitrophenyl)-p-toluenesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-Chlorobenzoyl)-4-nitrophenyl)-p-toluenesulphonamide is a complex organic compound that features a combination of chlorobenzoyl, nitrophenyl, and toluenesulphonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Chlorobenzoyl)-4-nitrophenyl)-p-toluenesulphonamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 4-nitroaniline to form an intermediate product. This intermediate is then reacted with p-toluenesulphonyl chloride under controlled conditions to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Chlorobenzoyl)-4-nitrophenyl)-p-toluenesulphonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chlorobenzoyl group can be reduced to a benzyl group.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chlorine atom can yield various substituted benzoyl derivatives .
Scientific Research Applications
N-(2-(2-Chlorobenzoyl)-4-nitrophenyl)-p-toluenesulphonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-(2-Chlorobenzoyl)-4-nitrophenyl)-p-toluenesulphonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity. The exact molecular pathways involved depend on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorobenzoyl)-4-nitroaniline: Similar structure but lacks the toluenesulphonamide group.
N-(2-Chlorobenzoyl)-p-toluenesulphonamide: Similar structure but lacks the nitrophenyl group.
Uniqueness
N-(2-(2-Chlorobenzoyl)-4-nitrophenyl)-p-toluenesulphonamide is unique due to the presence of both nitrophenyl and toluenesulphonamide groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds .
Properties
CAS No. |
94107-56-9 |
|---|---|
Molecular Formula |
C20H15ClN2O5S |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H15ClN2O5S/c1-13-6-9-15(10-7-13)29(27,28)22-19-11-8-14(23(25)26)12-17(19)20(24)16-4-2-3-5-18(16)21/h2-12,22H,1H3 |
InChI Key |
ODXRHTZAUULMID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


